molecular formula C15H22ClN3O2 B6211752 tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate CAS No. 2731013-99-1

tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B6211752
CAS No.: 2731013-99-1
M. Wt: 311.8
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Description

Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a chlorinated pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrimidine Moiety: The chlorinated pyrimidine group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the pyrimidine ring.

Scientific Research Applications

Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chlorinated pyrimidine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate: Similar structure with a different substitution pattern on the pyrimidine ring.

    Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

Tert-butyl 2-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a piperidine ring and a chlorinated pyrimidine moiety. This combination of structural features contributes to its distinct chemical and biological properties.

Properties

CAS No.

2731013-99-1

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.8

Purity

95

Origin of Product

United States

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